molecular formula C11H11BrO2 B2625230 Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate CAS No. 1379317-16-4

Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate

Cat. No. B2625230
CAS RN: 1379317-16-4
M. Wt: 255.111
InChI Key: AQSVNIYTALZAGY-UHFFFAOYSA-N
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Description

“Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate” is a chemical compound with the IUPAC name “methyl 1- (2-bromophenyl)cyclopropane-1-carboxylate”. It has a molecular weight of 255.11 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11BrO2/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3 . This indicates the presence of a bromophenyl group attached to a cyclopropane ring, which is further connected to a carboxylate group.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It is stored in a dry environment .

Scientific Research Applications

Synthesis and Biological Applications

  • Bromophenol Derivatives Synthesis : Boztaş et al. (2019) synthesized bromophenol derivatives with a cyclopropyl moiety, which showed effective inhibition of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These inhibitors have potential applications in treating diseases like Alzheimer's disease, Parkinson's disease, and dementia (Boztaş et al., 2019).

Chemical Synthesis Techniques

  • Cyclopropane and Cyclopropene Synthons : Dulayymi et al. (1996) explored the conversion of methyl 1,1,2-tribromocyclopropanecarboxylate into cyclopropenes, offering a route for synthesizing four-carbon cyclopropenes (Dulayymi et al., 1996).

Structural Analysis

  • X-Ray Analysis of Cyclopropene Derivatives : Korp et al. (1983) performed X-ray methods to determine the structures of cyclopropanecarboxylic acid derivatives, providing insights into their molecular conformation (Korp et al., 1983).

Polymerization Studies

  • Radical Homopolymerization : Moszner et al. (2003) investigated the radical homopolymerization of cyclopropane derivatives, leading to polymers with high glass transition temperatures (Moszner et al., 2003).

Mechanistic Studies

  • Curtius Rearrangement : Tarwade et al. (2008) conducted a study on the Curtius rearrangement of cyclopropyl and cyclopropenoyl azides, providing insights into the reaction's mechanism and kinetics (Tarwade et al., 2008).

Cyclopropanation Reactions

  • Spiro[cyclopropane-1,3′-oxindole] Synthesis : Yong et al. (2007) described the synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid, demonstrating the versatility of cyclopropane derivatives in synthetic chemistry (Yong et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315 and H319, indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSVNIYTALZAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-(2-bromophenyl)cyclopropanecarboxylic acid (500 mg, 2.07 mmol) in MeOH (10 mL) was treated with a solution of concentrated aqueous HCl (0.5 mL). The resulting mixture was stirred for 16 hours at room temperature and then heated to reflux and stirred for a further 24 hours. The volatiles were evaporated and the residue was dissolved in EtOAc. The organic layer was washed with saturated solution of NaHCO3, brine and then dried over MgSO4. The solvent was removed in vacuo to give the title compound I4 (400 mg, 76%) as an orange oil; 1H NMR (400 MHz, CDCl3) δ 7.60-7.54 (m, 1H), 7.32-7.24 (m, 2H), 7.15 (m, 1H), 3.63 (s, 3H), 1.75 (d, J=3.1 Hz, 2H), 1.21 (q, J=4.0 Hz, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

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